

Initial Safety and Tolerability of ASP8477: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability profile of ASP8477, a novel, potent, and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented is collated from initial clinical trials in both healthy volunteers and patient populations, with a focus on quantitative safety data, detailed experimental methodologies, and the underlying mechanism of action.

Executive Summary

ASP8477 has been evaluated in early-stage clinical trials to determine its safety, tolerability, and pharmacokinetic profile. As a FAAH inhibitor, ASP8477 is designed to increase the endogenous levels of fatty acid amides, including the endocannabinoid anandamide (AEA), Noleoylethanolamine (OEA), and Nopalmitoylethanolamine (PEA), thereby modulating pain and inflammation pathways.[1][2] Initial findings from Phase I and Phase IIa clinical trials indicate that ASP8477 is generally well-tolerated with a manageable side effect profile.

Quantitative Safety and Tolerability Data

The initial safety assessment of ASP8477 is primarily derived from a Phase I study in healthy female volunteers and the Phase IIa MOBILE (A Study Into Pain Relief Given by ASP8477 for Peripheral Neuropathic Pain) study in patients with peripheral neuropathic pain.[1][3]

Phase I Study in Healthy Volunteers



A randomized, double-blind, placebo- and active comparator-controlled Phase I study evaluated multiple ascending doses of ASP8477 in healthy female subjects.[1] The study included three treatment periods with escalating doses of ASP8477 (20 mg, 60 mg, and 100 mg), duloxetine (as an active comparator), and placebo.[1]

Table 1: Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study[1]

Adverse Event Category	ASP8477 (N=24)	Placebo (N=24)	Duloxetine (N=24)
Subjects with at least one TEAE, n (%)	20 (83%)	15 (63%)	21 (86%)
Most Common TEAEs (≥29% in any group)			
Headache, n (%)	7 (29%)	Not Reported	Not Reported
Fatigue, n (%)	7 (29%)	Not Reported	7 (29%)
Vertigo, n (%)	7 (29%)	Not Reported	Not Reported
Nausea, n (%)	Not Reported	Not Reported	7 (29%)

Note: All reported TEAEs in this study were of mild or moderate intensity.[1]

Phase IIa MOBILE Study in Patients with Peripheral Neuropathic Pain

The MOBILE study was a Phase IIa enriched enrollment randomized withdrawal trial to assess the efficacy and safety of ASP8477 in patients with peripheral neuropathic pain.[3] The study consisted of a single-blind treatment period followed by a double-blind randomized withdrawal period.[3]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in the MOBILE Study[3]



Study Period	ASP8477	Placebo
Single-Blind Period (All patients received ASP8477, N=116)		
Patients with ≥1 TEAE, n (%)	26 (22%)	N/A
Double-Blind Randomized Withdrawal Period	(N=37)	(N=34)
Patients with ≥1 TEAE, n (%)	3 (8%)	6 (18%)

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) During the Single-Blind Period of the MOBILE Study (Incidence ≥2%)[3]

Adverse Event	ASP8477 (N=116) n (%)
Peripheral Edema	3 (2.6%)

During the double-blind period of the MOBILE study, no individual TEAEs were reported in more than one patient in either the ASP8477 or placebo arms.[3] One patient in the ASP8477 group experienced allergic dermatitis considered likely related to the study drug.[3] Notably, there were no clinically significant effects on laboratory parameters, including liver chemistry.[3]

Experimental Protocols Phase I Study in Healthy Volunteers

- Study Design: This was a randomized, double-blind, double-dummy, three-period crossover, placebo- and active comparator-controlled, single-center study.[1]
- Participant Population: Healthy female subjects aged 18-65 years.[1]
- Dosing Regimen: The study consisted of three 21-day treatment periods, each with multiple ascending doses, separated by a 14-day washout period.
 - ASP8477: 20 mg, 60 mg, and 100 mg.[1]



- Duloxetine: 30 mg and 60 mg.[1]
- Safety and Tolerability Assessments: Safety monitoring included the recording of adverse events (AEs), clinical laboratory evaluations, vital sign measurements, 12-lead electrocardiograms, and physical examinations.[1]

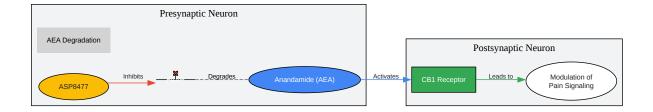
Phase IIa MOBILE Study (NCT02065349)

- Study Design: A multinational, multicenter, enriched enrollment randomized withdrawal trial. [3] The study comprised a screening period, a single-blind treatment period, and a double-blind randomized withdrawal period.[3][4]
- Participant Population: Patients aged 18 years or older with peripheral neuropathic pain resulting from painful diabetic peripheral neuropathy or postherpetic neuralgia.[5]
- Dosing Regimen:
 - Single-Blind Period: All patients received ASP8477 with a dose titration over six days,
 followed by a three-week maintenance period at a dose of 20/30 mg twice daily (BID).[5]
 - Double-Blind Period: Treatment responders were randomized to either continue ASP8477
 or switch to placebo for a three-week period.[5]
- Safety and Tolerability Assessments: Safety was assessed through continuous monitoring
 and recording of treatment-emergent adverse events (TEAEs) and serious adverse events
 (SAEs).[4] Standard clinical laboratory tests, vital signs, and electrocardiograms were also
 performed at specified intervals throughout the study.[4]

Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway of ASP8477

ASP8477 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6] By inhibiting FAAH, ASP8477 increases the synaptic concentration of AEA, leading to enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are involved in pain modulation.[6][7]





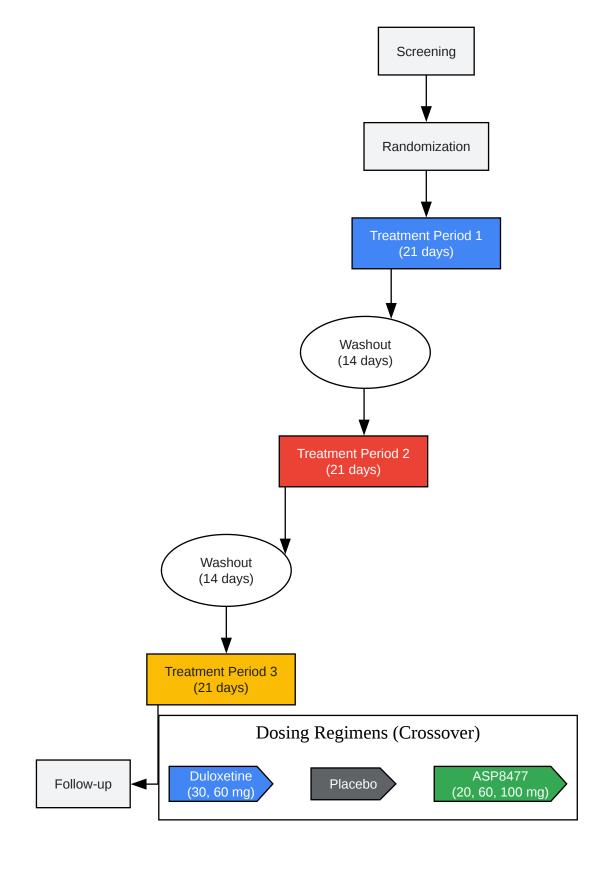
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Mechanism of Action of ASP8477

Experimental Workflow of the Phase I Study

The Phase I study utilized a crossover design to assess the safety and tolerability of multiple ascending doses of ASP8477 in healthy volunteers.





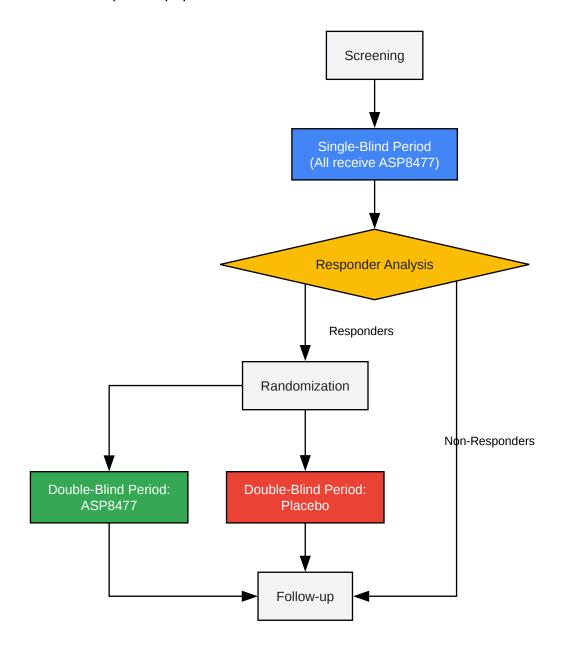
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Phase I Study Experimental Workflow



Experimental Workflow of the Phase IIa MOBILE Study

The MOBILE study employed an enriched enrollment randomized withdrawal design to evaluate ASP8477 in a patient population.



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Phase IIa MOBILE Study Workflow

Conclusion







The initial clinical data on ASP8477 suggest that it is a well-tolerated compound at the doses studied. In a Phase I study with healthy volunteers, treatment-emergent adverse events were generally mild to moderate in intensity.[1] The Phase IIa MOBILE study in patients with peripheral neuropathic pain also demonstrated a favorable safety profile, with a lower incidence of TEAEs in the ASP8477 group compared to placebo during the double-blind withdrawal phase.[3] These findings support the continued investigation of ASP8477 for relevant clinical indications. Further studies will be necessary to fully characterize the long-term safety and efficacy of this novel FAAH inhibitor.

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